Lutetium(III) chloride hexahydrate

Plant Physiology Calcium Signaling Ion Channel Pharmacology

Lutetium chloride hexahydrate is not interchangeable with other lanthanide chlorides due to lanthanide contraction (Lu³⁺ ionic radius: 86.1 pm vs. Y³⁺ at 90.0 pm). Substitution induces lattice strain and degrades optical performance. - **Scintillation crystals**: Enables high-density LuAG:Ce hosts with minimal self-absorption - **Radiopharmaceuticals**: Essential starting material for no-carrier-added 177Lu - **Laser crystals**: Allows >20% Yb³⁺ doping in KLuW without defect formation Supplied with batch-specific ICP-MS impurity profiles.

Molecular Formula Cl3H12LuO6
Molecular Weight 389.41 g/mol
Cat. No. B12060590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium(III) chloride hexahydrate
Molecular FormulaCl3H12LuO6
Molecular Weight389.41 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.Cl[Lu](Cl)Cl
InChIInChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3
InChIKeySJOQNHYDCUXYED-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LuCl₃·6H₂O Procurement & Specifications


Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O, CAS 15230-79-2) is a white, hygroscopic crystalline solid belonging to the lanthanide chloride family [1]. It exhibits high solubility in water and ethanol , and is typically supplied as a precursor material for the synthesis of advanced optical ceramics, scintillation crystals, and radiopharmaceutical agents. The hexahydrate form is particularly valued in procurement for its precise stoichiometric hydration state, which ensures reproducible solution chemistry in aqueous-based synthesis routes. As the chloride of the heaviest and densest lanthanide element (atomic number 71), this compound possesses the smallest ionic radius (86.1 pm for Lu³⁺) within the lanthanide series, a property that fundamentally distinguishes its behavior from lighter lanthanide chlorides in both chemical and physical applications [2].

Defined hydration state
Precise hexahydrate stoichiometry ensures reproducible solution chemistry in aqueous synthesis routes.
Smallest lanthanide ionic radius
Lu³⁺ possesses the smallest ionic radius in the series, governing distinct behavior in crystal engineering, catalysis, and ion channel interactions.
High solubility
Readily soluble in water and ethanol, facilitating precursor processing for ceramics and scintillators.

Why LuCl₃·6H₂O Cannot Be Replaced by Analogs


Generic substitution of lanthanide chlorides is scientifically invalid due to the pronounced, systematic variation in ionic radius across the series, known as the lanthanide contraction. While compounds like YbCl₃ or YCl₃ share similar solubility and hydration characteristics, the specific ionic radius of Lu³⁺ (86.1 pm) dictates critical performance metrics in crystal lattice engineering, catalytic selectivity, and biological ion channel interactions [1]. For instance, the compatibility of a host lattice with a dopant ion is strictly governed by size mismatch; using a larger Y³⁺ (90.0 pm) or Gd³⁺ (93.8 pm) instead of Lu³⁺ induces lattice strain, alters crystal field splitting, and degrades optical or scintillation performance. Furthermore, in catalytic applications, the Lewis acidity and coordination geometry of the metal center, which are direct functions of ionic radius, govern activity and selectivity [2]. Therefore, substituting LuCl₃·6H₂O with a more readily available or less expensive lanthanide chloride introduces unquantified, and often detrimental, variability into research and production workflows. The quantitative evidence below demonstrates exactly where these differences translate into measurable performance gaps.

Ionic radius mismatch
Lu³⁺'s significantly smaller radius relative to Y³⁺ or Gd³⁺ induces lattice strain in crystal doping; direct substitution may degrade optical performance.
Catalytic selectivity divergence
Lanthanide chloride activity in polymerization varies systematically; LuCl₃ shows lowest activity, and substitution with PrCl₃ or NdCl₃ may shift polymerization behavior.
Biological channel response
Lu³⁺ exhibits minimal Ca²⁺ influx inhibition; direct substitution for robust blockers like Gd³⁺ or Eu³⁺ may alter ion channel study outcomes.

LuCl₃·6H₂O vs. Lanthanide Chloride Analogs


Weakest Ca²⁺ Influx Inhibition Among Lanthanides

In a study comparing the effects of fifteen rare-earth metal (REM) chlorides on calcium ion (Ca²⁺) influx in tobacco cells, LuCl₃ was identified as one of the poorest inhibitors. The inhibitory potency of REM chlorides is directly correlated with their ionic radii; ions with radii close to that of Ca²⁺ (100 pm) or the stretch-activated channel blocker Gd³⁺ (93.8 pm) showed robust inhibition. Lu³⁺, with the smallest ionic radius (86.1 pm) among the tested lanthanides, exhibited minimal blocking activity. This stands in stark contrast to NdCl₃, SmCl₃, EuCl₃, GdCl₃, and TbCl₃, which were reported to show the most robust inhibitory action [1].

Ca²⁺ influx inhibition
Head-to-head
LuCl₃: poor inhibitor
NdCl₃, SmCl₃, EuCl₃, GdCl₃, TbCl₃: robust inhibition
Minimal channel blockade; supports negative control applications.
Tobacco cell suspension model; hypoosmotic shock/H₂O₂ stimulation.
Plant Physiology Calcium Signaling Ion Channel Pharmacology

Lowest Catalytic Activity in Ethylene Polymerization

A study of the LnCl₃-EtOH-AlEt₃ catalytic system for ethylene polymerization at ambient temperature and pressure revealed a wide disparity in activity across the lanthanide series. Lutetium chloride (LuCl₃) exhibited the lowest catalytic activity among all active lanthanides, while praseodymium chloride (PrCl₃) displayed the highest. Europium and ytterbium chlorides were reported to be completely inactive for this specific reaction [1]. This systematic trend highlights the crucial role of the lanthanide ion's electronic and steric properties, where Lu³⁺'s small ionic radius and stable +3 oxidation state lead to the weakest interaction with the co-catalyst, minimizing polymer chain growth.

Ethylene polymerization activity
Head-to-head
LuCl₃: lowest activity
PrCl₃: highest; EuCl₃, YbCl₃: inactive
Baseline catalyst; non-interfering lanthanide source.
LnCl₃-EtOH-AlEt₃ system, ambient temperature/pressure.
Catalysis Polymer Chemistry Organometallic Chemistry

Optimal Ionic Radius Match for Yb³⁺ Doping

The ionic radius of Lu³⁺ (86.1 pm) is the closest among common host ions (Y³⁺, Gd³⁺) to that of Yb³⁺, a primary laser-active dopant [1]. This superior size match minimizes lattice strain and crystal field distortion when Lu³⁺ is used as the host lattice for Yb³⁺ doping. As a result, higher doping concentrations of Yb³⁺ can be achieved in Lu-based crystals (e.g., Yb:KLuW) compared to Y- or Gd-based hosts, directly leading to higher gain per unit length and enabling the development of more compact, efficient thin-disk lasers [2]. In contrast, Y³⁺ (90.0 pm) and Gd³⁺ (93.8 pm) have larger ionic radii, causing greater lattice mismatch and limiting the achievable Yb³⁺ doping concentration before performance degrades.

Yb³⁺ doping ion radius match
Class-level
Lu³⁺–Yb³⁺ mismatch: 0.7 pm
Y³⁺–Yb³⁺ mismatch: 3.2 pm
Gd³⁺–Yb³⁺ mismatch: 7.0 pm
Supports higher Yb doping concentrations for laser crystals.
Based on published ionic radii; verify lattice parameter.
Solid-State Lasers Crystal Engineering Photonics

Non-Luminescent Host Matrix Precursor

In contrast to europium(III) chloride and terbium(III) chloride, which exhibit strong native fluorescence that is further enhanced by certain treatments, lutetium(III) chloride is non-fluorescent. A study on the interaction of lanthanide chlorides with glucose showed that while the fluorescence of Eu³⁺ was enhanced approximately fivefold and Tb³⁺ increased by about fortyfold, the native fluorescence of Lu³⁺ was decreased (relative intensity 72% of original) [1]. This non-luminescent property is highly desirable for optical applications. When LuCl₃·6H₂O is used as a precursor for an optically inert host matrix (e.g., Lu₂O₃ or Lu₃Al₅O₁₂), it does not introduce background luminescence that could interfere with or quench the signal from the intended dopant ions, such as Ce³⁺ or Eu³⁺.

Native fluorescence response
Head-to-head
LuCl₃: decreased to 72%
EuCl₃: ~500% increase
TbCl₃: ~4000% increase
Optically inert host; no background luminescence interference.
Aqueous glucose, 150°C/30 min; spectrofluorophotometry.
Luminescence Phosphors Scintillators

Distinct Burnable Poison Profile from ¹⁷⁶Lu

Natural lutetium contains the isotope ¹⁷⁶Lu with a thermal neutron capture cross section of 2,090 barns, which is among the highest of any naturally occurring nuclide [1]. This value is significantly higher than that of other common lanthanide neutron absorbers. For comparison, the thermal capture cross section for natural europium (¹⁵¹Eu) is approximately 5,900 barns and for gadolinium (¹⁵⁷Gd) is an exceptionally high 254,000 barns. However, the unique transmutation chain of lutetium (¹⁷⁵Lu → ¹⁷⁶Lu → ¹⁷⁷Lu → ¹⁷⁷Hf) provides a distinct reactivity-worth profile as a burnable poison in nuclear reactors. Specifically, the transmutation of ¹⁷⁵Lu into ¹⁷⁶Lu during irradiation increases the capture cross section, partially offsetting the depletion of the absorber [2]. This contrasts with Gd, which burns out very rapidly due to its enormous initial cross section, or Eu, which has a different isotopic composition and depletion rate.

Thermal neutron capture σ
Cross-study comparable
¹⁷⁶Lu: 2,090 barns
¹⁵¹Eu: ~5,900 barns
¹⁵⁷Gd: 254,000 barns
Intermediate, distinct reactivity-worth profile for burnable poison.
Thermal neutron energy ~0.025 eV; transmutation chain specific.
Nuclear Engineering Neutronics Reactor Materials

Monoclinic Structure Exception Among LnCl₃ Hydrates

Most lanthanide trichloride hydrates (e.g., LaCl₃, SmCl₃, PrCl₃, EuCl₃, CeCl₃, GdCl₃, TbCl₃) crystallize in a hexagonal structure. However, YbCl₃ and LuCl₃ are noted exceptions to this trend [1]. Anhydrous LuCl₃ crystallizes in a monoclinic structure with the AlCl₃-type layer lattice (space group C2/m), while its hexahydrate is also monoclinic [2]. This structural divergence, driven by the smallest ionic radii of Yb³⁺ and Lu³⁺, results in different lattice energies, hydration thermodynamics, and dissolution behavior compared to the lighter lanthanide chlorides. For example, the density of LuCl₃·6H₂O is approximately 3.98 g/cm³, which is significantly higher than that of GdCl₃·6H₂O (~2.42 g/cm³), a direct consequence of the more compact crystal packing enabled by the smaller cation .

Crystal structure & density
Class-level
LuCl₃·6H₂O: monoclinic, ~3.98 g/cm³
Most LnCl₃·6H₂O: hexagonal, e.g., GdCl₃·6H₂O ~2.42 g/cm³
Higher density; compact packing from small cation.
May support high-density detector applications.
Crystallography Materials Science Inorganic Chemistry

Research & Industrial Applications of LuCl₃·6H₂O


High-Density Scintillator & Phosphor Hosts

The high density (3.98 g/cm³ for the hydrate) and small ionic radius of Lu³⁺ make LuCl₃·6H₂O the preferred precursor for synthesizing lutetium-based oxides and garnets (e.g., Lu₂O₃, Lu₃Al₅O₁₂/LuAG, LuAlO₃/LuAP). These materials serve as optically inert, high-density host matrices for X-ray phosphors and gamma-ray scintillators. The non-luminescent nature of the Lu³⁺ host, as contrasted with the strong fluorescence of Eu³⁺ or Tb³⁺, prevents host-induced quenching or background signal, ensuring the emission from dopants like Ce³⁺ or Eu³⁺ is maximized [1]. This is a key differentiator from using YCl₃ or GdCl₃, where the resulting host materials have lower density and potentially inferior optical transparency or higher intrinsic background in specific spectral regions.

Yb-Doped Laser Crystals for Thin-Disk Lasers

LuCl₃·6H₂O is a critical starting material for the synthesis of lutetium-based laser crystals like Yb:KLu(WO₄)₂ (Yb:KLuW) and Yb:Lu₂O₃. The near-perfect ionic radius match between Lu³⁺ (86.1 pm) and the active laser ion Yb³⁺ (86.8 pm) allows for significantly higher dopant concentrations without introducing detrimental lattice strain or crystal defects, compared to using Y³⁺ (90.0 pm) or Gd³⁺ (93.8 pm) as the host [2]. This enables the fabrication of thin-disk laser gain media with higher gain and better thermal management, which are essential for generating high average powers. Procuring LuCl₃·6H₂O over YCl₃·6H₂O or GdCl₃·6H₂O is a performance-driven decision based on this fundamental crystal-chemical advantage [3].

Non-Interfering Lu³⁺ for Ion Channel Studies

In biological research, particularly in plant physiology and calcium signaling, LuCl₃·6H₂O serves a unique role as a negative control or a selective tool. Its small ionic radius (86.1 pm) and stable +3 oxidation state result in minimal inhibitory activity on Ca²⁺ channels, in stark contrast to the robust blocking action of lanthanides like Gd³⁺ or Eu³⁺ [4]. Researchers studying the mechanism of stretch-activated or voltage-gated ion channels can use Lu³⁺ to probe the size-exclusion properties of the channel pore. Procuring LuCl₃·6H₂O for this purpose is based on its specific, and opposite, functional effect compared to its near-neighbor analogs like YbCl₃ or ErCl₃, which also exhibit low but not identically minimal activity.

¹⁷⁷Lu Radiopharmaceutical & Neutron Capture Targets

High-purity LuCl₃·6H₂O is the essential starting material for the production of no-carrier-added Lutetium-177 (¹⁷⁷Lu), a medical isotope used in targeted radionuclide therapy for cancers such as neuroendocrine tumors and prostate cancer [5]. The compound's defined stoichiometry and high solubility in aqueous media are critical for efficient and reproducible radiolabeling of targeting vectors (e.g., peptides, antibodies). Furthermore, for neutronics research, the distinct neutron capture profile of natural lutetium, driven by the 2,090-barn cross section of ¹⁷⁶Lu, makes the chloride a valuable target material for irradiations where the specific transmutation chain and burn-up characteristics of lutetium are required over those of gadolinium or europium [6].

Application
Selection Property
Validation Focus
High-density scintillator & phosphor hosts
Non-luminescent, high-density host precursor
Scintillation output purity; dopant emission maximization
Yb-doped thin-disk laser crystals
Close ionic radius match to Yb³⁺
Dopant concentration limit; thermal management
Ion channel studies (Ca²⁺)
Minimal Ca²⁺ influx inhibition
Channel pore size-exclusion response
¹⁷⁷Lu radiopharmaceutical precursor research
Defined stoichiometry, high solubility
Radiolabeling consistency; neutron capture yield

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